Benzhydryl 6,6-dibromo penicillanate-1-oxide
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Overview
Description
Benzhydryl-6,6-dibromopenicillanate-1-oxide is a chemical compound with the molecular formula C21H19Br2NO4S It is known for its unique structure, which includes a benzhydryl group and a dibromopenicillanate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl-6,6-dibromopenicillanate-1-oxide typically involves the reaction of benzhydryl chloride with 6,6-dibromopenicillanic acid in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to prevent decomposition of the reactants.
Solvent: Common solvents used in the synthesis include dichloromethane or chloroform.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzhydryl-6,6-dibromopenicillanate-1-oxide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl-6,6-dibromopenicillanate-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The benzhydryl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the benzhydryl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl-6,6-dibromopenicillanate-1,1-dioxide, while reduction could produce benzhydryl-6,6-dihydropenicillanate.
Scientific Research Applications
Benzhydryl-6,6-dibromopenicillanate-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzhydryl-6,6-dibromopenicillanate-1-oxide involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, while the dibromopenicillanate moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzhydryl-6,6-dihydropenicillic acid 1-oxide
- Benzhydryl-6,6-dichloropenicillanate-1-oxide
- Benzhydryl-6,6-difluoropenicillanate-1-oxide
Uniqueness
Benzhydryl-6,6-dibromopenicillanate-1-oxide is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific halogen bonding interactions, making this compound valuable for certain applications.
Properties
CAS No. |
123285-25-6 |
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Molecular Formula |
C21H19Br2NO4S |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1 |
InChI Key |
KUCBNJSCRJWDNK-BIESAPRGSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyms |
(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide |
Origin of Product |
United States |
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